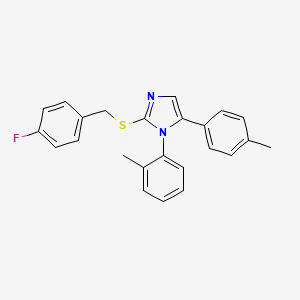

2-((4-fluorobenzyl)thio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole

Description

2-((4-Fluorobenzyl)thio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct aromatic substituents:

- Position 1: An ortho-methylphenyl (o-tolyl) group, introducing steric bulk and lipophilicity.

- Position 5: A para-methylphenyl (p-tolyl) group, enhancing hydrophobic interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a modulator of biological targets like TGR5 receptors or enzymes such as α-glucosidase, given the known activity of imidazole derivatives in these areas .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2S/c1-17-7-11-20(12-8-17)23-15-26-24(27(23)22-6-4-3-5-18(22)2)28-16-19-9-13-21(25)14-10-19/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUZGJRETFRVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-fluorobenzyl)thio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is a complex organic compound characterized by its unique imidazole structure, which includes various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a fluorobenzyl group enhances its lipophilicity and stability, which are critical for biological interactions. The thioether moiety also plays a significant role in its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions related to enzyme dysfunction.

- Receptor Modulation : It may interact with receptor sites, influencing cellular signaling and function.

Biological Activity Studies

Several studies have investigated the biological activities of this compound, revealing promising results in various areas:

Antimicrobial Activity

In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Research has indicated that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have shown promising anticancer activity against various cell lines, including HeLa and MCF-7, with IC50 values indicating effective inhibition .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of cyclin-dependent kinases (CDKs) revealed that imidazole derivatives could effectively inhibit CDK2 with IC50 values around 25 nM. This suggests potential applications in cancer therapy where CDK dysregulation is prevalent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various imidazole derivatives against a range of pathogens. The results indicated that certain derivatives could significantly reduce biofilm formation in Staphylococcus species, highlighting their potential use in treating biofilm-associated infections .

Data Tables

| Activity Type | Compound | MIC (μg/mL) | IC50 (nM) | Target Pathway |

|---|---|---|---|---|

| Antimicrobial | 2-((4-fluorobenzyl)thio) | 0.22 - 0.25 | N/A | Bacterial Growth Inhibition |

| Anticancer | Similar Derivative | N/A | 25 | CDK Inhibition |

| Antimicrobial | Similar Derivative | N/A | N/A | Biofilm Formation Inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-fluorobenzylthio group in the target compound and Analog 1 enhances electronic interactions with target proteins, similar to the phenoxyethyl thio group in TGR5 agonist 6g .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for Analog 2 (), involving condensation of fluorobenzyl thiols with substituted imidazole precursors. However, the p-tolyl group may require regioselective coupling steps, increasing complexity versus simpler ethylthio derivatives .

Physical Properties :

- Melting Points : Analog 2 (4b) has a melting point of 55.5–57.5°C, while the target compound’s higher aromaticity may elevate its melting point (>100°C, inferred from similar structures in ).

- Solubility : The p-tolyl group in the target compound reduces aqueous solubility compared to Analog 1’s methoxyethyl group but improves membrane permeability .

Biological Activity :

- While direct activity data for the target compound is unavailable, Analog 4 (6g) demonstrates that imidazole-based compounds with fluorinated aromatic substituents achieve potent TGR5 agonism (EC₅₀ = 12 nM). The target compound’s p-tolyl group may enhance receptor binding via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.